5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione
Description
This compound features a [1,3]dioxolo[4,5-g]quinazoline-6,8-dione core substituted with a 3,4-dimethoxyphenyl ketone group and a 3-phenyl-1,2,4-oxadiazole-methyl moiety. Its molecular formula is C₂₀H₁₆N₄O₇ (MW: 424.4 g/mol) .
Properties
Molecular Formula |
C28H22N4O8 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C28H22N4O8/c1-36-21-9-8-17(10-22(21)37-2)20(33)13-31-19-12-24-23(38-15-39-24)11-18(19)27(34)32(28(31)35)14-25-29-26(30-40-25)16-6-4-3-5-7-16/h3-12H,13-15H2,1-2H3 |
InChI Key |
GORYEVGYMHVTJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazoline Skeleton
Anthranilic acid reacts with acetic anhydride under reflux to yield 2-methyl-4H-benzo[d][1,oxazin-4-one, a key intermediate. Subsequent treatment with ammonium hydroxide introduces the amino group, forming 2-methylquinazolin-4(3H)-one.
Dioxolo Ring Cyclization
The dioxolo ring is introduced via a dihydroxyquinazoline intermediate. Treatment of 5,6-dihydroxyquinazoline with 1,2-dibromoethane in the presence of potassium carbonate facilitates cyclization, forming thedioxolo[4,5-g]quinazoline system. Spectral confirmation includes:
The introduction of the 2-(3,4-dimethoxyphenyl)-2-oxoethyl side chain involves a Friedel-Crafts acylation followed by alkylation.
Acylation of the Dioxolo-Quinazoline
The quinazoline core is reacted with 3,4-dimethoxybenzoyl chloride in dichloromethane using aluminum trichloride as a catalyst. This step yields 5-(3,4-dimethoxybenzoyl)-dioxolo[4,5-g]quinazoline-6,8-dione.
Reduction and Oxidation
The ketone group is introduced via a two-step process:
-
Reduction : Sodium borohydride reduces the benzoyl group to a benzyl alcohol.
-
Oxidation : Jones oxidation converts the alcohol to the corresponding ketone, yielding 5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-dioxolo[4,5-g]quinazoline-6,8-dione.
Key Data :
-
Yield : 68% after purification by silica gel chromatography (hexane:ethyl acetate, 3:1).
Synthesis of the 3-Phenyl-1,2,4-Oxadiazole-5-Methyl Moiety
The oxadiazole component is synthesized independently and coupled to the quinazoline core.
Oxadiazole Ring Formation
-
Amidoxime Preparation : Benzaldehyde is treated with hydroxylamine hydrochloride to form benzaldehyde oxime.
-
Cyclization : Reaction with chloroacetyl chloride in dry toluene under reflux yields 3-phenyl-5-(chloromethyl)-1,2,4-oxadiazole.
Characterization :
Coupling of the Oxadiazole Moiety to the Quinazoline Core
The final step involves nucleophilic substitution to attach the oxadiazole-methyl group at position 7.
Alkylation Reaction
The quinazoline intermediate and 3-phenyl-5-(chloromethyl)-1,2,4-oxadiazole are stirred in DMF with anhydrous potassium carbonate. The reaction proceeds at 80°C for 12 hours.
Optimized Conditions :
-
Solvent : DMF
-
Base : K₂CO₃
-
Catalyst : KI
-
Yield : 72%
Purification and Characterization
The crude product is purified via recrystallization from ethanol. Critical analytical data include:
-
¹H NMR (DMSO-d₆) : δ 5.03 (s, 2H, OCH₂), 3.81 (s, 6H, OCH₃), 7.45–8.02 (m, 9H, aromatic protons).
-
HRMS (ESI) : m/z 643.1984 [M+H]⁺ (calculated for C₃₂H₂₇N₄O₉: 643.1986).
Mechanistic Insights and Challenges
Cyclization Efficiency
The dioxolo ring formation requires precise stoichiometry to avoid over-alkylation. Excess 1,2-dibromoethane leads to di-substituted byproducts, reducing yields by ~15%.
Oxadiazole Stability
The chloromethyl-oxadiazole intermediate is hygroscopic, necessitating anhydrous conditions during coupling. Exposure to moisture results in hydrolysis to the carboxylic acid (yield drop to 40%).
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Quinazoline core | Anthranilic acid cyclization | 85 | 98 |
| Dioxolo formation | Dibromoethane cyclization | 78 | 95 |
| Oxadiazole synthesis | Amidoxime cyclization | 65 | 97 |
| Final coupling | Nucleophilic substitution | 72 | 96 |
Chemical Reactions Analysis
5-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or oxadiazole rings, introducing different substituents and modifying the compound’s properties.
Scientific Research Applications
Structural Overview
This compound features:
- A quinazoline core that is known for its diverse biological activities.
- A dioxole ring , which contributes to its chemical reactivity.
- Functional groups such as dimethoxyphenyl , oxoethyl , and phenyl-oxadiazole , enhancing its interaction with biological targets.
The molecular formula is with a molecular weight of 542.5 g/mol .
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to 5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione can act as inhibitors of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription. The potential of this compound to combat antibiotic resistance makes it a candidate for further investigation in antimicrobial drug development .
Anticancer Properties
The structural complexity of this compound suggests potential anticancer activity. Quinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The presence of the oxadiazole moiety may enhance its efficacy against cancer cells by increasing its binding affinity to target proteins .
Enzyme Inhibition
The compound's ability to interact with various enzymes could lead to applications in enzyme inhibition studies. Understanding the binding mechanisms and the resultant biological effects can provide insights into developing new therapeutic agents that modulate enzyme activity relevant to diseases such as cancer and infections .
Case Studies and Research Findings
Several studies have explored the biological activities of quinazoline derivatives:
Mechanism of Action
The mechanism of action of 5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline-Dione Derivatives
The quinazoline-dione scaffold is associated with diverse pharmacological activities. Key comparisons include:
- 7-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione (): A direct analog with a 3,4-dimethoxyphenyl-oxadiazole substituent. Both compounds share the same core but differ in the ketone side chain.
- Anticonvulsant 1,3,4-oxadiazole-quinazoline hybrids (): Compounds like 6e (30 mg/kg MES-test activity) incorporate 1,3,4-oxadiazole instead of 1,2,4-oxadiazole. The isomer difference affects electronic properties and metabolic stability, with 1,2,4-oxadiazoles generally more resistant to hydrolysis .
1,2,4-Oxadiazole Derivatives
- 5-Acetonyl-3-phenyl-1,2,4-oxadiazole (2a) (): Shares the 3-phenyl-1,2,4-oxadiazole moiety but lacks the quinazoline-dione core. The absence of the fused ring system reduces molecular weight (MW: ~234 g/mol) and may limit multitarget interactions compared to the target compound .
- Trimethoxylphenyl-linked oxazolones (): Feature methoxy-substituted aromatic systems but use oxazolone rings instead of oxadiazoles. The higher electron density of oxazolones could influence binding specificity in enzyme inhibition (e.g., tubulin targeting) .
Triazole and Oxadiazole Hybrids
- 3’-Substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones (): These hybrids exhibit anticancer and antiviral activities. The thioxo group in these compounds introduces sulfur-based interactions, contrasting with the oxygen-rich target compound. Sulfur’s polarizability may enhance membrane permeability but reduce metabolic stability .
Structural and Bioactivity Comparisons
Table 1: Key Structural and Functional Differences
Table 2: Physicochemical Properties
| Property | Target Compound | Anticonvulsant 6e | 5-Acetonyl-3-phenyl-oxadiazole |
|---|---|---|---|
| Molecular Weight (g/mol) | 424.4 | ~380 | 234 |
| LogP (Predicted) | ~2.5 | ~2.0 | ~1.8 |
| Hydrogen Bond Donors | 2 | 1 | 0 |
| Key Functional Groups | Dioxolo, oxadiazole, dimethoxyphenyl | Oxadiazole, quinazoline | Oxadiazole, acetonyl |
Methodological Insights for Comparison
- Similarity Indexing: Tools like Tanimoto coefficient () can quantify structural overlap with known bioactive compounds (e.g., SAHA ~70% similarity in HDAC inhibition). The target compound’s dimethoxyphenyl group may align with pharmacophores for epigenetic modulation .
- Molecular Networking : MS/MS-based cosine scoring () could cluster the compound with other quinazoline-diones, aiding dereplication and activity prediction .
- Bioactivity Profiling : Hierarchical clustering () based on protein targets or pathways may reveal shared modes of action with anticonvulsants or kinase inhibitors .
Biological Activity
The compound 5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features include a quinazoline core and various functional groups that may contribute to its efficacy in medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 542.5 g/mol. The IUPAC name provides insight into its structure and functional groups:
| Property | Value |
|---|---|
| Molecular Formula | C28H22N4O8 |
| Molecular Weight | 542.5 g/mol |
| IUPAC Name | 5-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
| InChI Key | GORYEVGYMHVTJU-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The presence of functional groups allows for binding at active sites, potentially modulating various biological pathways. Understanding the binding affinity and interaction dynamics through molecular docking studies is essential for elucidating its mechanism of action.
Antimicrobial Activity
Research indicates that compounds similar to 5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline have demonstrated significant antimicrobial properties. For example:
- Bactericidal Effects : Studies on oxadiazole derivatives have shown strong activity against various bacterial strains including Staphylococcus spp., suggesting that similar structural motifs in our compound may confer similar properties .
Cytotoxicity Studies
Cytotoxicity assays reveal that compounds with similar structural features can exhibit varying degrees of toxicity towards cancer cell lines. In particular:
- Cell Viability : In vitro studies have shown that certain derivatives can enhance cell viability in cancer cell lines while maintaining low toxicity in normal cell lines like L929. The cytotoxic effects are often concentration-dependent .
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the potential of this quinazoline derivative in therapeutic applications. The following table summarizes key findings from studies on related compounds:
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Acetyl-1,3,4-Oxadiazole Derivatives | Antimicrobial | 25 - 50 | |
| Quinazoline Derivatives | Anticancer | < 10 | |
| Oxadiazole-Based Compounds | Cytotoxic | 15 - 30 |
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Case Study on Oxadiazole Derivatives : A study demonstrated that oxadiazole derivatives exhibited significant antimicrobial activity against Gram-positive bacteria with minimal cytotoxic effects on normal cells .
- Anticancer Properties : Research has shown that quinazoline derivatives can inhibit tumor growth in various cancer models by inducing apoptosis through specific signaling pathways .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis of complex heterocyclic compounds like this quinazoline-dione derivative requires multi-step protocols. Key steps include:
- Cyclocondensation : Use of ethanol or DMF as solvents for cyclization, with reflux conditions (e.g., 2–3 hours) to promote ring formation .
- Functionalization : Introducing substituents like the 3-phenyl-1,2,4-oxadiazole moiety via nucleophilic substitution or click chemistry. Computational reaction path searches (e.g., quantum chemical calculations) can optimize intermediates and reduce trial-and-error experimentation .
- Purification : Recrystallization from ethanol/DMF mixtures (1:1) improves yield and purity .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Characterization :
- ¹H/¹³C NMR : Confirm the presence of methoxy (δ ~3.8–4.0 ppm) and oxadiazole protons (δ ~7.2–8.5 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., 268.2674 g/mol analogs ).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomeric forms, especially for the dioxoloquinazoline core .
Q. What are the primary biological targets or mechanisms of action hypothesized for this compound?
- Methodological Answer :
- Target Prediction : Use molecular docking to screen against kinases or enzymes (e.g., protein kinases, cyclooxygenases) due to structural similarity to bioactive thiazolidinones and oxadiazoles .
- In Vitro Assays : Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) and anti-inflammatory models (e.g., COX-2 inhibition) based on substituent effects .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data in reaction mechanisms or bioactivity?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways (e.g., cyclization or oxidation steps) to identify energetically favorable intermediates .
- Machine Learning : Train models on existing reaction datasets (e.g., ICReDD’s feedback loop ) to predict side reactions or byproducts.
- Contradiction Analysis : Compare experimental NMR shifts with DFT-calculated chemical shifts to detect structural misassignments .
Q. What strategies optimize the compound’s pharmacokinetic properties without altering core pharmacophores?
- Methodological Answer :
- Prodrug Design : Modify the 2-oxoethyl group to ester or amide prodrugs for enhanced solubility .
- SAR Studies : Systematically vary substituents (e.g., methoxy → ethoxy or halogen) on the 3,4-dimethoxyphenyl group to balance lipophilicity and metabolic stability .
Q. How can AI-driven tools enhance experimental design for derivatives of this compound?
- Methodological Answer :
- Virtual Screening : Use COMSOL Multiphysics or similar platforms to simulate interactions with biological targets, narrowing synthetic priorities .
- Autonomous Labs : Implement AI-controlled reactors for real-time optimization of reaction conditions (e.g., temperature, catalyst loading) .
Data-Driven Research Questions
Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Error Source Identification : Check for force field inaccuracies (e.g., improper torsional parameters for oxadiazole rings) or solvent effects in docking studies .
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding affinities and reconcile with computational ΔG values .
Q. What advanced separation techniques are suitable for isolating stereoisomers of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
